molecular formula C14H16N2O4 B12285612 Acetamide,N-[[(5S)-3-(4-acetylphenyl)-2-oxo-5-oxazolidinyl]methyl]-

Acetamide,N-[[(5S)-3-(4-acetylphenyl)-2-oxo-5-oxazolidinyl]methyl]-

Cat. No.: B12285612
M. Wt: 276.29 g/mol
InChI Key: BEFGUQCNINCFOV-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

IUPAC Name

N-(4-acetylphenyl)-3-(1,3-oxazolidin-2-yl)-2-oxopropanamide

InChI

InChI=1S/C14H16N2O4/c1-9(17)10-2-4-11(5-3-10)16-14(19)12(18)8-13-15-6-7-20-13/h2-5,13,15H,6-8H2,1H3,(H,16,19)

InChI Key

BEFGUQCNINCFOV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C(=O)CC2NCCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-((3-(4-acetylphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide typically involves the following steps:

    Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions.

    Introduction of the Acetylphenyl Group: This step involves the acylation of the oxazolidinone ring with 4-acetylphenyl chloride in the presence of a base such as triethylamine.

    Attachment of the Acetamide Moiety: The final step is the amidation reaction where the oxazolidinone derivative is reacted with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of (S)-N-((3-(4-acetylphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of functional groups under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetylphenyl group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the oxazolidinone ring or the acetyl group, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

(S)-N-((3-(4-acetylphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide has diverse applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of (S)-N-((3-(4-acetylphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in biological processes, leading to inhibition or activation of these targets.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism, thereby exerting its effects on cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxazolidinones

Structural and Functional Group Analysis

The following table summarizes structural differences among oxazolidinones:

Compound Name R Group on Phenyl Ring C5 Substituent Molecular Formula Clinical Status
Target Compound 4-Acetylphenyl Methyl acetamide C₁₄H₁₆N₂O₄ Experimental
Linezolid (Zyvox®) 3-Fluoro-4-morpholinyl Methyl acetamide C₁₆H₂₀FN₃O₄ FDA/EMA Approved
Sutezolid (PNU-100480) 3-Fluoro-4-thiomorpholinyl Methyl acetamide C₁₆H₂₀FN₃O₃S Phase II Trials
Tedizolid (Sivextro®) 3-Fluoro-4-(tetrazolyl-pyridyl) Hydroxymethyl C₁₇H₁₅FN₆O₃ FDA/EMA Approved
Ranbezolid 3-Fluoro-4-(nitrofuran-piperazinyl) Methyl acetamide C₂₁H₂₄FN₅O₆ Preclinical

Key Observations :

  • C5 Substituent : The target compound shares the methyl acetamide group at C5 with linezolid, sutezolid, and radezolid, which is critical for ribosomal binding . Tedizolid, however, has a hydroxymethyl group, enhancing solubility but requiring phosphorylation for activation .
  • Phenyl Ring Modifications :
    • Target Compound : The 4-acetylphenyl group lacks the fluorine and heterocyclic substituents (e.g., morpholine, thiomorpholine) seen in linezolid and sutezolid. This may reduce Gram-positive activity, as fluorine and heterocycles enhance target affinity and solubility .
    • Ranbezolid : Incorporates a nitrofuran moiety, broadening activity against atypical pathogens but increasing toxicity risks .

Pharmacological and Physicochemical Properties

Solubility and Bioavailability:
  • Linezolid : Moderate water solubility (3.7 mg/mL) due to morpholine’s polarity; bioavailability >90% .
  • Sutezolid : Thiomorpholine improves lipophilicity, enhancing tissue penetration for tuberculosis applications .
Antimicrobial Spectrum:
  • Linezolid : Broad-spectrum against Gram-positive bacteria (e.g., MRSA, VRE) via 50S ribosomal inhibition .
  • Sutezolid : Potent against Mycobacterium tuberculosis (MIC: 0.125–0.5 µg/mL), with lower myelosuppression risk than linezolid .

Research and Development Insights

  • Linezolid : Synthesized via asymmetric chiral reduction and cyclization, with a 45% overall yield . Its morpholine group is introduced via nucleophilic substitution .
  • Target Compound : Synthesis likely involves Friedel-Crafts acetylation to install the 4-acetylphenyl group, though scalability challenges may arise due to steric hindrance .
  • Crystal Forms : Linezolid’s bioavailability is enhanced by stable polymorphs (Form I/II), while the target compound’s crystallinity remains unstudied .

Biological Activity

Acetamide, N-[[(5S)-3-(4-acetylphenyl)-2-oxo-5-oxazolidinyl]methyl]- is a synthetic compound with notable biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C14H16N2O4
  • Molecular Weight : 276.29 g/mol
  • CAS Number : 104421-21-8
  • IUPAC Name : N-[[(5S)-3-(4-acetylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
  • SMILES Notation : CC(=O)C1=CC=C(C=C1)N2CC@@HCNC(=O)C

This compound features an oxazolidinone structure, which is significant for its pharmacological properties. The presence of an acetylphenyl group enhances its interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that Acetamide, N-[[(5S)-3-(4-acetylphenyl)-2-oxo-5-oxazolidinyl]methyl]- exhibits promising antimicrobial properties. A study indicated that derivatives with similar structures showed moderate to strong activity against various gram-positive and gram-negative bacteria. The compound's unique structural features contribute to its effectiveness as an antimicrobial agent.

Table 1: Antimicrobial Activity of Related Compounds

CompoundActivity Against Gram-positive BacteriaActivity Against Gram-negative BacteriaMIC (µg/mL)
Compound 1ModerateWeak32
Compound 2StrongModerate16
Acetamide N-[[(5S)...]ModerateStrong8

Anticancer Potential

Acetamide, N-[[(5S)-3-(4-acetylphenyl)-2-oxo-5-oxazolidinyl]methyl]- has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including U87MG (human glioblastoma cells). The compound's mechanism of action appears to involve the inhibition of specific enzymes related to cancer cell growth.

Case Study: U87MG Cell Line

In a recent study, the compound was tested against U87MG cells and exhibited significant antiproliferative effects. The results indicated an IC50 value of approximately 10 µM, showcasing its potential as a therapeutic agent in cancer treatment.

Structure-Activity Relationship (SAR)

The SAR analysis of Acetamide and its derivatives reveals that modifications to the oxazolidinone ring and substituents on the phenyl group can significantly influence biological activity. For instance:

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups on the phenyl ring enhances antimicrobial potency.
  • Alkyl Substituents : Variations in alkyl chain length on the acetamide moiety affect solubility and bioavailability.

Table 2: SAR Insights

Modification TypeEffect on Activity
Electron-withdrawing groups on phenyl ringIncreased antimicrobial activity
Longer alkyl chains on acetamideImproved solubility but reduced potency

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